2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
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Description
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H16N6OS and its molecular weight is 340.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with various biological targets, leading to a range of effects . The exact interaction of STL452637 with its targets and the resulting changes would require further investigation.
Biochemical Pathways
1,2,4-triazole derivatives are known to have significant antibacterial, antifungal, antitubercular, antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, and anxiolytic activities
Result of Action
Given the known activities of 1,2,4-triazole derivatives , it can be inferred that STL452637 may have a range of effects at the molecular and cellular level
Biological Activity
The compound 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide , a derivative of the 1,2,4-triazole family, has garnered attention for its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological efficacy, particularly focusing on antimicrobial and anticancer properties.
Structural Characteristics
This compound features a triazole ring substituted with an amino group and a pyridine moiety. The molecular formula is C15H16N4S, and its crystal structure has been elucidated through X-ray diffraction techniques. Key crystallographic data include:
Parameter | Value |
---|---|
Space Group | Pbca |
a (Å) | 9.7864(2) |
b (Å) | 15.5709(3) |
c (Å) | 18.7774(4) |
Volume (ų) | 2861.36(10) |
Z | 8 |
The bond lengths and angles within the molecule are consistent with typical values observed in similar triazole derivatives, indicating stable molecular geometry .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties , particularly against various bacterial strains. Studies have shown that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with nucleic acid synthesis or cell wall integrity.
A comparative study of related compounds indicated that those with electron-donating groups exhibited enhanced antimicrobial activity. For instance, compounds containing methyl groups at specific positions on the phenyl ring demonstrated improved efficacy against bacterial strains compared to their halogenated counterparts .
Anticancer Activity
The anticancer potential of this compound was evaluated against the HepG2 liver cancer cell line using the MTT assay. The results indicated a dose-dependent cytotoxic effect :
Compound | IC50 (µg/mL) |
---|---|
6d | 13.004 |
6b | 15.500 |
6f | 20.000 |
Control | >100 |
The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups significantly enhances anticancer activity. Compounds with methyl substitutions exhibited lower IC50 values, indicating higher potency against cancer cells .
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of triazole-thiol compounds and evaluated their anticancer effects against HepG2 cells. Among these, the most potent derivative was identified as having two methyl groups at ortho and meta positions on the aryl ring, which correlated with enhanced anti-proliferative activity .
- Antimicrobial Screening : Another research effort focused on the synthesis of various triazole derivatives and their antimicrobial screening against Salmonella typhi and Bacillus subtilis. The results showed moderate to strong activity for several compounds, highlighting the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c1-11-5-7-12(8-6-11)19-14(23)10-24-16-21-20-15(22(16)17)13-4-2-3-9-18-13/h2-9H,10,17H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQGGPRLCGAWTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.